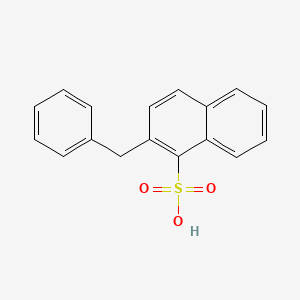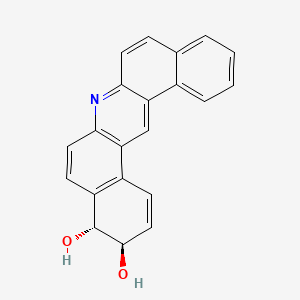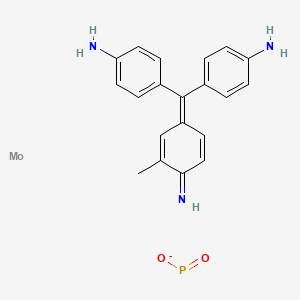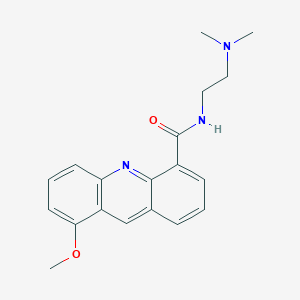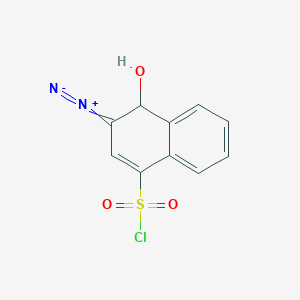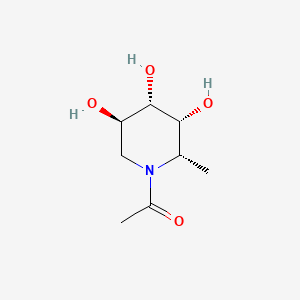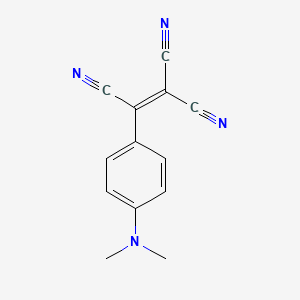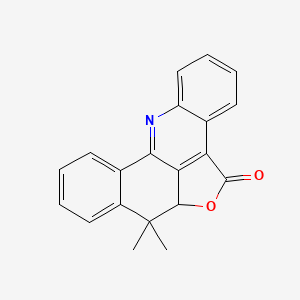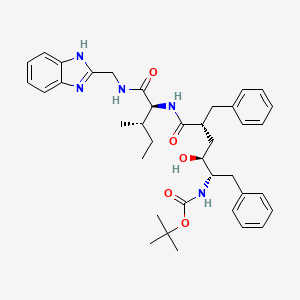
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- is a complex organic compound with the molecular formula C10H8N2O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups, two amino groups, and one hydroxyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- typically involves multi-step chemical reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent hydroxylation. Industrial production methods often utilize controlled reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are crucial for optimizing the synthesis process .
Analyse Chemischer Reaktionen
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the sulfonic acid groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- involves its interaction with various molecular targets. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- can be compared with other naphthalenedisulfonic acid derivatives such as:
1,5-Naphthalenedisulfonic acid (Armstrong’s acid): Known for its use in dye synthesis.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Used in the preparation of cyanine dye compounds.
1-Naphthol-3,6-disulfonic acid: Utilized in various industrial applications. The uniqueness of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
90916-40-8 |
|---|---|
Molekularformel |
C10H10N2O7S2 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
4,6-diamino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-5-2-1-4-6(20(14,15)16)3-7(21(17,18)19)9(12)8(4)10(5)13/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
JXCSFFDSYCDPCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



